tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-6-11-5-4-10(9-16)8-12(11)13/h4-5,8,13H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJBSYCJOHEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823271-09-5 | |
| Record name | tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of an appropriate indene derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative .
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of indene have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.
- Reagent in Cyclization Reactions: It can be employed as a reagent in cyclization reactions to synthesize nitrogen-containing heterocycles, which are crucial in developing new pharmaceuticals . The ability to form stable cyclic structures enhances its utility in synthetic chemistry.
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various reactions.
- Asymmetric Synthesis: The compound has been used as a chiral auxiliary in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds . This application is particularly significant in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of several indene derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the indene structure can enhance therapeutic potential .
Case Study 2: Asymmetric Synthesis
In another study focusing on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary for the synthesis of optically active compounds. The methodology demonstrated high enantioselectivity and yielded products suitable for further pharmaceutical development .
Mechanism of Action
The mechanism by which tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects is primarily through its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The indenyl core’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Halogen-Substituted Derivatives
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5): Molecular Formula: C₁₄H₁₈BrNO₂; MW: 312.2 . Bromine at position 6 increases molecular weight and polarizability compared to the cyano analog. Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- (S)-tert-Butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (Compound 59f): Molecular Formula: C₁₄H₁₈BrFNO₂; MW: 312.06 (calcd) .
Cyano-Substituted Isomers
- (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1306763-30-3): Molecular Formula: C₁₅H₁₈N₂O₂; MW: 258.32 . Positional isomerism (4-CN vs. 6-CN) alters steric and electronic profiles, affecting binding to hydrophobic pockets .
Heterocyclic Modifications
- tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS: 1416439-42-3): Molecular Formula: C₁₄H₁₅N₃O₂; MW: 257.29 . Replacement of indene with indole introduces hydrogen-bonding capability via the NH group, enhancing interactions with biological targets .
Stereochemical Variations
- (S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1306763-31-4): Molecular Formula: C₁₅H₁₈N₂O₂; MW: 258.32 . Chirality at the indenyl position can dictate enantioselectivity in drug-receptor interactions. For example, (S)-configured analogs show improved binding to VHL compared to racemic mixtures .
Functional Group Additions
- N-(6-Cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)-5-fluoro-1H-indole-2-carboxamide: Incorporates a dimethyl group on the indene ring and a fluorinated indole carboxamide.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate , with the CAS number 1823271-09-5, is a compound of significant interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 258.32 g/mol. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the indene structure followed by carbamate formation. The synthesis pathway can be optimized based on various reaction conditions to enhance yield and purity.
Key Steps in Synthesis
- Formation of Indene Derivative : The initial step involves synthesizing the indene framework, which serves as the core structure for further modifications.
- Cyanation : The introduction of the cyano group is crucial for enhancing biological activity.
- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound.
The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties. The compound exhibits potential as a microtubule-destabilizing agent, which is critical in cancer treatment.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit cancer cell growth by affecting microtubule dynamics. In a study involving various compounds, some demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
Study 1: Microtubule Assembly Inhibition
In vitro studies showed that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as therapeutic agents targeting microtubule dynamics .
Study 2: Apoptosis Induction
Further investigations revealed that these compounds could induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes at specific concentrations . This suggests that this compound may play a role in promoting programmed cell death in malignancies.
Data Table: Biological Activity Summary
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 2.43 - 7.84 | Microtubule assembly inhibition | Significant growth inhibition |
| Study 2 | HepG2 | 4.98 - 14.65 | Apoptosis induction | Enhanced caspase activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via carbamate coupling using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and Et₃N in dichloromethane (DCM). Optimization involves adjusting stoichiometry (e.g., 1.5 equiv BOP), reaction time (16 hours), and temperature (room temperature) . Alternative routes may involve tert-butyl carbamate reacting with activated indene derivatives under basic conditions (e.g., NaH or K₂CO₃) .
- Key Factors : Solvent polarity, base strength, and protecting group stability critically affect yield. Side reactions (e.g., hydrolysis) are minimized by anhydrous conditions .
Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this carbamate?
- X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is used to resolve crystal structures, leveraging high-resolution data to validate bond lengths and angles . For example, tert-butyl carbamates often exhibit C=O bond lengths of ~1.33 Å and N-C(O) angles of ~120° .
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; cyano carbon at δ ~115 ppm in ¹³C NMR). DEPT-135 and HSQC experiments clarify CH₂/CH₃ groups in the dihydroindenyl moiety .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Stability : The tert-butyl carbamate group is stable under basic conditions but hydrolyzes in acidic media. Storage at room temperature in inert atmospheres (N₂/Ar) is recommended .
- Solubility : Moderately soluble in DCM, THF, and DMF; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this carbamate?
- DFT Analysis : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (~4.5 eV), ionization potential (~9.2 eV), and electrophilicity index (~1.8 eV). Mulliken charges reveal electron-deficient cyano groups, directing nucleophilic attack .
- Reactivity Insights : The indene ring’s strain and conjugation with the cyano group increase susceptibility to cycloaddition or hydrogenation reactions .
Q. What biological targets or pathways are associated with this carbamate, and what experimental models validate its activity?
- Targets : Structural analogs (e.g., indenyl carbamates) modulate AMPA receptors or aggrecanase enzymes .
- Assays :
- In vitro : Enzyme inhibition assays (IC₅₀ determination) using recombinant proteins.
- In vivo : Anti-inflammatory activity evaluated via carrageenan-induced edema in rodent models .
Q. What reaction mechanisms govern the carbamate’s transformations under acidic/basic conditions?
- Acidic Hydrolysis : Protonation of the carbonyl oxygen leads to tert-butanol release and formation of a secondary amine intermediate .
- Base-Mediated Reactions : Deprotonation of the indene’s α-H facilitates nucleophilic substitutions or eliminations. Kinetics monitored via HPLC .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Modifications :
- Cyano Group Replacement : Substitution with halogens or amines alters electron density and binding affinity .
- Indene Ring Saturation : Dihydro vs. fully saturated rings impact conformational flexibility and target interactions .
- Data Table :
| Analog Structure | Bioactivity (IC₅₀, nM) | Selectivity (vs. MMP-1) |
|---|---|---|
| 6-Cyano derivative | 12.5 ± 1.2 | >100-fold |
| 6-Chloro derivative | 18.3 ± 2.1 | 50-fold |
Q. What analytical techniques are critical for monitoring reaction progress and purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
